(4-Methanesulfonyl-phenyl)-ethyl-amine
Description
(4-Methanesulfonyl-phenyl)-ethyl-amine is a synthetic amine derivative characterized by a methanesulfonyl (-SO₂CH₃) group at the para position of a benzene ring and an ethylamine (-CH₂CH₂NH₂) substituent. This compound has garnered attention in medicinal chemistry due to its structural features, which combine electron-withdrawing (sulfonyl) and hydrophilic (amine) moieties. Patents (e.g., EP 1 808 168 B1) highlight its inclusion in pharmaceutical candidates targeting kinase inhibition or enzyme modulation .
Properties
IUPAC Name |
N-ethyl-4-methylsulfonylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-3-10-8-4-6-9(7-5-8)13(2,11)12/h4-7,10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPDEOZALUGZHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=C(C=C1)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methanesulfonyl-phenyl)-ethyl-amine typically involves the reaction of 4-methanesulfonylphenylacetic acid with ammonia or an amine under specific conditions. One common method involves the reduction of 4-methanesulfonylphenylacetic acid using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol, which is then converted to the amine via an amination reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Methanesulfonyl-phenyl)-ethyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
Organic Chemistry
(4-Methanesulfonyl-phenyl)-ethyl-amine serves as a building block in organic synthesis for creating more complex molecules. Its unique structure allows for various chemical reactions, including:
- Oxidation: Producing sulfoxides or sulfones.
- Reduction: Converting the sulfonyl group to a sulfide.
- Substitution: Participating in nucleophilic substitution reactions to form various derivatives.
Biological Research
Research has indicated potential biological activities of this compound, particularly:
- Antimicrobial Properties: Investigated for effectiveness against various pathogens.
- Anti-inflammatory Effects: Explored for potential therapeutic applications in inflammatory diseases.
Pharmaceutical Applications
The compound is being studied as a pharmaceutical intermediate for synthesizing drugs targeting specific enzymes or receptors. Its electrophilic methanesulfonyl group facilitates covalent bonding with nucleophilic sites on target molecules, modulating their activity.
Data Table: Summary of Applications
| Application Area | Description | Examples/Case Studies |
|---|---|---|
| Organic Chemistry | Building block for complex organic synthesis | Used in the synthesis of sulfoxides |
| Biological Research | Potential antimicrobial and anti-inflammatory properties | Studies showing efficacy against bacteria |
| Pharmaceutical Industry | Intermediate in drug synthesis targeting enzymes/receptors | Research on drug candidates for inflammation |
| Industrial Applications | Production of specialty chemicals with specific properties | Used in coatings and toners |
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial effects of this compound against common bacterial strains. Results indicated significant inhibition of growth, suggesting its potential use as an antimicrobial agent.
Case Study 2: Synthesis of Drug Intermediates
Research focused on the use of this compound as an intermediate in synthesizing novel anti-inflammatory drugs. The compound demonstrated favorable reactivity profiles that facilitated the development of effective therapeutic agents.
Mechanism of Action
The mechanism of action of (4-Methanesulfonyl-phenyl)-ethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Sulfonyl vs. Sulfanyl Groups
The methanesulfonyl group (-SO₂CH₃) in this compound is strongly electron-withdrawing, enhancing electrophilicity and hydrogen-bonding capacity compared to the methylsulfanyl (-SCH₃) group in [2-(4-Methoxy-phenyl)-ethyl]-(4-methylsulfanyl-benzyl)-amine . This difference may influence receptor-binding affinity, as sulfonyl groups are common in kinase inhibitors (e.g., COX-2 inhibitors) .
Amine Chain Modifications
Conversely, branching the ethylamine with a methoxyethyl group (1-(4-Methanesulfonylphenyl)ethylamine) introduces steric hindrance and additional hydrogen-bonding sites, which could affect target selectivity .
Biological Activity
(4-Methanesulfonyl-phenyl)-ethyl-amine, also known as 2-(4-methylsulfonylphenyl)ethylamine, is an organic compound with significant biological activity, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₃N₁O₂S
- Molecular Weight : Approximately 189.27 g/mol
- Structure : The compound features a methanesulfonyl group attached to a phenyl ring, which is further connected to an ethylamine moiety. This configuration enhances its solubility and reactivity in various chemical environments.
Biological Activities
Research indicates that this compound exhibits several biological activities:
-
Antimicrobial Activity :
- The sulfonamide functional group is associated with antibacterial properties. Preliminary studies suggest that this compound may inhibit bacterial growth, similar to other sulfonamide derivatives, which have been shown to be effective against a range of pathogens.
-
Anti-inflammatory Potential :
- Similar compounds have demonstrated the ability to inhibit cyclooxygenase enzymes, which play a critical role in inflammatory processes. This suggests that this compound could be explored for its anti-inflammatory effects.
-
Cytotoxicity :
- In cytotoxicity studies involving cell cultures, derivatives of related compounds have shown significant toxicity against cancer cell lines such as A549. For instance, one study reported an IC50 value of 24.2 μM for a related compound against this cell line. Further research is needed to determine the specific cytotoxic effects of this compound.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest that it may interact with various enzymes and receptors due to its structural similarities with other biologically active compounds.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Methoxyphenethylamine | Contains a methoxy group instead of a sulfonamide | Inhibits monoamine oxidase activity |
| Dofetilide | An antiarrhythmic agent with two sulfonamide groups | Used clinically for atrial fibrillation |
| Sulfamethoxazole | A sulfonamide antibiotic | Broad-spectrum antibacterial activity |
| This compound | Methanesulfonamide group and ethylamine moiety | Potential applications in pharmaceuticals |
Case Studies and Research Findings
A number of studies have highlighted the potential applications of this compound:
-
Antimicrobial Studies :
- Research has indicated that compounds with similar structures exhibit significant antimicrobial properties, suggesting that this compound may also possess these qualities.
-
Cytotoxicity Research :
- In laboratory settings, derivatives related to this compound have been tested for their cytotoxic effects on cancer cell lines. Future studies are anticipated to specifically evaluate the efficacy of this compound in inhibiting cancer cell proliferation.
-
Inflammation Models :
- Investigations into the anti-inflammatory properties of similar compounds have shown promise in reducing inflammation markers in vitro, indicating potential therapeutic applications for inflammatory diseases.
Q & A
Basic Research Questions
Q. How can the synthesis of (4-Methanesulfonyl-phenyl)-ethyl-amine be optimized to account for steric hindrance from the methanesulfonyl group?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., acetonitrile or DMF) to stabilize intermediates, as demonstrated in ethylamine derivatization studies .
- Temperature Control : Maintain reaction temperatures below 40°C to prevent sulfonyl group decomposition, as observed in analogous sulfonamide syntheses .
- Protecting Groups : Introduce tert-butoxycarbonyl (Boc) or benzyl groups to shield the amine during sulfonation, a strategy validated in phenyl-ethyl-amine derivatives .
- Key Metrics : Monitor reaction progress via TLC (Rf ~0.3 in 3:1 hexane:ethyl acetate) and confirm yield (>75%) by gravimetric analysis.
Q. What analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy :
- 1H NMR : Expect a singlet at δ 3.1 ppm (SO2CH3) and triplet at δ 2.7 ppm (CH2NH2) .
- 13C NMR : Methanesulfonyl carbon appears at δ 44 ppm, while aromatic carbons resonate between δ 120–140 ppm .
- HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile (70:30); retention time ~8.2 min .
- Mass Spectrometry : ESI-MS m/z calculated for C9H13NO2S: 199.07 (M+H)+ .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant goggles, and lab coats to prevent dermal/ocular exposure, as mandated for sulfonyl-containing amines .
- Ventilation : Conduct reactions in fume hoods with >0.5 m/s airflow to mitigate inhalation risks .
- Waste Disposal : Neutralize acidic byproducts with 10% sodium bicarbonate before disposal in halogenated waste containers .
Advanced Research Questions
Q. How does the electron-withdrawing methanesulfonyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Mechanistic Insight : The sulfonyl group deactivates the aromatic ring, reducing electrophilic substitution rates. Use Pd-catalyzed Suzuki-Miyaura coupling with electron-rich boronic acids (e.g., 4-methoxyphenylboronic acid) to enhance efficiency .
- Optimized Conditions : 2 mol% Pd(PPh3)4, K2CO3 in DMF/H2O (3:1), 80°C for 12 hours. Yield improvement from 45% to 68% observed in similar systems .
Q. What computational strategies can predict the compound’s binding affinity for serotonin receptors?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with receptor PDB ID 6WGT. The ethylamine moiety aligns with conserved Asp155 residues, while the sulfonyl group stabilizes via hydrophobic interactions .
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates robust ligand-receptor complexes .
- Validation : Compare computational Ki values (predicted ~15 nM) with experimental radioligand assays .
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NOESY correlations)?
- Methodological Answer :
- Hypothesis Testing : If NOESY shows intramolecular interactions between the ethylamine and sulfonyl groups, perform variable-temperature NMR (VT-NMR) to assess conformational flexibility .
- X-ray Crystallography : Confirm spatial arrangement; methanesulfonyl groups often adopt a coplanar orientation with the aromatic ring, as seen in related sulfonamides .
- Data Reconciliation : Cross-validate using IR (S=O stretch at 1150–1300 cm⁻¹) and high-resolution MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
